Casein kinase 1|A-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14+ |
InChI Key |
RWNSARVYMMLJFT-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Molecular Mechanism of Action of Casein Kinase 1|a in 10
Elucidation of Casein Kinase 1|A-IN-10 Interactions with Casein Kinase 1 Delta (CK1δ)
The inhibitory effect of A-IN-10 on CK1δ is predicated on its direct physical interaction with the kinase. CK1 family members, including CK1δ, are characterized by a conserved bi-lobal structure, comprising a smaller N-terminal lobe, which is predominantly composed of β-sheets, and a larger α-helical C-terminal lobe. nih.govnih.gov The active site, which accommodates both ATP and the substrate, is situated in a cleft between these two lobes. nih.gov
The binding site for many kinase inhibitors, including those targeting CK1δ, is the highly conserved ATP-binding pocket. nih.govpatsnap.com This pocket is a well-defined cavity with specific structural features that facilitate the binding of the adenine base of ATP. nih.govfrontiersin.org For an ATP-competitive inhibitor like A-IN-10, the topography of this binding site is critical for its affinity and specificity.
Key features of the CK1δ ATP-binding site include:
Hinge Region: A flexible loop of amino acids that connects the N- and C-terminal lobes. It forms crucial hydrogen bonds with the inhibitor, mimicking the interaction with the adenine ring of ATP.
Hydrophobic Pockets: Regions within the active site that accommodate the hydrophobic moieties of the inhibitor, contributing to the binding affinity.
Gatekeeper Residue: A specific amino acid residue that controls access to a deeper hydrophobic pocket within the ATP binding site. The size and nature of this residue can influence inhibitor specificity.
Ribose and Phosphate (B84403) Binding Regions: Areas that normally interact with the ribose sugar and phosphate groups of ATP, which can also be exploited by inhibitor design. wikipedia.org
The precise interactions of A-IN-10 with these topographical features would determine its potency and selectivity as a CK1δ inhibitor.
The binding of an inhibitor to the ATP pocket can induce or stabilize specific conformational states of the kinase, thereby modulating its activity. nih.govnih.gov Protein kinases are dynamic molecules that cycle between active and inactive conformations, a process often regulated by the phosphorylation of the activation loop. nih.govelifesciences.org
Upon binding of an ATP-competitive inhibitor such as A-IN-10, several conformational changes in CK1δ can be anticipated:
Stabilization of an Inactive Conformation: The inhibitor may bind preferentially to and stabilize an inactive conformation of the kinase, preventing it from adopting the active state required for catalysis. nih.gov
Alteration of Lobe Orientation: The binding event can affect the relative orientation of the N- and C-terminal lobes, disrupting the precise alignment of catalytic residues necessary for the phosphotransfer reaction. nih.gov
Changes in the Activation Loop: The conformation of the activation loop, a key regulatory element, can be altered by inhibitor binding, further contributing to the inhibition of kinase activity. nih.govelifesciences.org
These induced conformational changes are central to the mechanism by which A-IN-10 would inhibit the enzymatic function of CK1δ.
Achieving isoform specificity among kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site, especially among closely related family members like the CK1 isoforms. nih.govfrontiersin.org The human CK1 family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε), with CK1δ and CK1ε sharing the highest sequence identity in their catalytic domains. nih.govnih.gov
The specificity of A-IN-10 would depend on its ability to exploit the subtle differences in the amino acid composition and topography of the ATP-binding sites across the CK1 isoforms. nih.gov For instance, variations in the gatekeeper residue or other residues lining the ATP pocket can be leveraged to design inhibitors with enhanced selectivity for a particular isoform. nih.gov A comprehensive analysis of the inhibitory activity of A-IN-10 against a panel of CK1 isoforms would be necessary to determine its precise specificity profile.
Table 1: General Selectivity of a Hypothetical CK1 Inhibitor This table is for illustrative purposes and does not represent actual data for A-IN-10.
| CK1 Isoform | Relative Inhibition (IC50) |
|---|---|
| CK1α | Moderate |
| CK1δ | High |
| CK1ε | High |
| CK1γ1 | Low |
| CK1γ2 | Low |
| CK1γ3 | Low |
Mechanisms of Kinase Activity Modulation by this compound
The primary mechanism by which A-IN-10 modulates the activity of CK1δ is through the inhibition of its phosphotransferase function—the transfer of a phosphate group from ATP to a substrate protein. patsnap.comnih.gov This inhibition can be achieved through different modes, with ATP-competitive inhibition being the most common for this class of compounds. nih.gov
ATP-competitive inhibition is a mode of enzyme inhibition where the inhibitor molecule binds to the same active site as the substrate (in this case, ATP), preventing the substrate from binding. wikipedia.orglibretexts.org Key characteristics of ATP-competitive inhibition by A-IN-10 would include:
Direct competition with ATP: A-IN-10 and ATP would compete for binding to the ATP pocket of CK1δ. nih.gov
Reversibility: The inhibition can typically be overcome by increasing the concentration of ATP.
Kinetic Profile: In enzyme kinetic studies, an ATP-competitive inhibitor increases the apparent Michaelis constant (Km) for ATP while the maximum velocity (Vmax) remains unchanged.
Non-ATP competitive inhibition , on the other hand, involves the inhibitor binding to a site on the enzyme other than the ATP-binding site, known as an allosteric site. patsnap.com This binding event induces a conformational change that reduces the enzyme's activity. While less common for current CK1 inhibitors, this mechanism offers the potential for greater specificity. nih.gov
Based on the common mechanisms of action for small molecule kinase inhibitors, it is highly probable that A-IN-10 functions as an ATP-competitive inhibitor. nih.govnih.gov
By occupying the ATP-binding site, A-IN-10 directly prevents the binding of ATP, which is essential for the phosphorylation reaction. nih.gov This has a profound impact on the ability of CK1δ to phosphorylate its substrates. The binding of the inhibitor effectively blocks the catalytic activity of the enzyme, leading to a decrease in the rate of substrate phosphorylation. nih.gov
The kinetics of this inhibition can be characterized by parameters such as the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The affinity of the inhibitor for the enzyme is described by the dissociation constant (Ki). For an ATP-competitive inhibitor, the apparent IC50 value will be dependent on the concentration of ATP in the assay. researchgate.net
Table 2: Compound Names Mentioned
Target Engagement and Selectivity Profiling of Casein Kinase 1|a in 10
Assessment of Kinase Selectivity Across the Kinome
A critical step in characterizing a kinase inhibitor is to determine its selectivity profile across the entire human kinase genome, known as the kinome, which comprises over 500 kinases. biorxiv.org High selectivity is often desirable to minimize potential side effects arising from the inhibition of other kinases.
The Casein Kinase 1 (CK1) family consists of seven isoforms in humans (α, γ1, γ2, γ3, δ, and ε), which share a high degree of homology in their ATP-binding kinase domains. rupress.org Despite this similarity, isoforms can have distinct or even opposing roles in cellular signaling pathways. Therefore, quantifying an inhibitor's potency against each isoform is crucial.
This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each isoform. These values are measured through in vitro kinase assays where the inhibitor's ability to block the phosphorylation of a substrate by each purified CK1 isoform is quantified. A lower IC50 or Ki value indicates higher potency. The relative values across the different isoforms define the inhibitor's isoform selectivity profile. For example, an inhibitor might be identified as a pan-CK1 inhibitor if it potently inhibits all isoforms, or as an isoform-selective inhibitor if it is significantly more potent against one specific isoform. acs.org
To assess the broader selectivity of an inhibitor, large-scale screening against a panel of hundreds of different kinases is performed. A widely used method for this is the KINOMEscan™ platform, which is a competition-based binding assay. acs.org In this assay, the test compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand that binds to the kinase's ATP pocket. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified using qPCR. acs.org
The results are often reported as "percent of control" or a selectivity score (S-score), where a lower number indicates stronger binding of the inhibitor to the kinase, signifying a potential interaction. acs.org These kinome-wide profiles provide a comprehensive map of a compound's potential on-target and off-target activities, which is essential for predicting its biological effects and potential liabilities. pnas.orgacs.org
Methodologies for Characterizing Target Engagement in Biological Systems
Target engagement studies are vital to confirm that a compound interacts with its intended target protein in a more physiologically relevant context, such as within living cells. biorxiv.org These assays provide evidence that the inhibitor can cross the cell membrane, reach its intracellular target, and bind to it.
Several biochemical and biophysical methods are employed to demonstrate and quantify the direct binding of an inhibitor to its target kinase. dokumen.pub These approaches are fundamental for confirming the mechanism of action and for building structure-activity relationships. nih.gov
Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET™ assay is a common method to measure target engagement in living cells. biorxiv.orgnih.gov In this technique, the target kinase (e.g., CK1) is fused to a NanoLuciferase enzyme, and a fluorescent tracer that binds to the kinase's ATP site is added to the cells. When the tracer is bound, its fluorescence is excited by the light from the luciferase, generating a BRET signal. When an unlabeled inhibitor is added, it competes with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal. biorxiv.orgnih.gov This allows for the quantification of the inhibitor's affinity for its target inside the cell.
Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that measures binding interactions in real-time. dokumen.pub The target kinase is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the kinase causes a change in the refractive index at the sensor surface, which is detected as a response signal. This method can determine the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (KD) can be calculated to quantify binding affinity. dokumen.pub
In Vitro Kinase Assays: Direct biochemical assays measure the effect of the inhibitor on the kinase's enzymatic activity. nih.gov In a typical format, the purified kinase, a substrate (often a peptide), and ATP (frequently radiolabeled [γ-³²P]ATP) are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, allowing for the determination of an IC50 value, which reflects the functional consequence of the inhibitor binding to the kinase. nih.gov
These methods, among others, provide a robust framework for validating that a compound like a hypothetical "A-IN-10" directly and selectively engages its intended Casein Kinase 1 target.
Impact of Casein Kinase 1|a in 10 on Cellular Signaling Pathways
Modulation of Cellular Signaling Cascades by CK1δ Inhibition
Inhibition of CK1δ can have profound effects on a variety of cellular signaling cascades. CK1 isoforms are involved in regulating key signaling pathways such as Wnt, Hedgehog, and Hippo, which are fundamental to development and disease. oncotarget.com The specific inhibition of CK1δ can lead to distinct downstream consequences depending on the cellular context.
Casein Kinase 1δ is a critical component of the molecular machinery that governs circadian rhythms. plos.org It regulates the timing of the circadian period through the post-translational modification of clock proteins, such as PERIOD (PER). nih.govpnas.org Inhibition of CK1δ has been shown to lengthen the circadian period. nih.govnih.gov Specifically, CK1δ inhibition can lead to the nuclear retention of PER2, which extends the circadian cycle. nih.govnih.gov Studies using other CK1δ inhibitors have demonstrated that this can disrupt normal circadian rhythms of promoter activity and locomotor activity in model organisms. plos.org While the general role of CK1δ in circadian regulation is well-established, detailed research findings specifically on the effects of A-IN-10 on these pathways are not extensively documented in the available literature.
The cell cycle is a fundamental process that ensures the faithful replication and division of cells, comprising G1, S, G2, and M phases, with checkpoints to ensure proper progression. ncert.nic.innih.gov CK1δ plays a role in cell cycle progression. frontiersin.orgbiorxiv.org Its expression levels increase as the cell cycle moves from the G1/S to the G2/M phase. frontiersin.org CK1δ is involved in the regulation of the G2/M checkpoint through its interaction with proteins like Wee1 and Chk1. frontiersin.org Inhibition of CK1δ can, therefore, disrupt this checkpoint. frontiersin.org While it is known that inhibition of CK1δ can affect cell proliferation, specific and detailed research findings on how A-IN-10 precisely impacts the various phases and checkpoints of the cell cycle are limited in the currently available literature.
Analysis of Casein Kinase 1|A-IN-10's Role in Cell Proliferation and Survival Pathways
CK1δ is a key regulator of pathways that control cell proliferation and survival. mdpi.com Its overexpression has been noted in several types of cancer, suggesting a role in promoting tumor growth. frontiersin.orgaacrjournals.org
Apoptosis, or programmed cell death, and autophagy, a cellular recycling process, are critical for maintaining tissue homeostasis and their dysregulation is a hallmark of cancer. ahajournals.orgworldscientific.com There is a complex interplay between these two pathways. spandidos-publications.commdpi.com CK1δ has been shown to have anti-apoptotic effects through various mechanisms, including the phosphorylation of the pro-apoptotic protein BID. frontiersin.org Inhibition of CK1δ can induce apoptosis in cancer cells. grantome.com For instance, other CK1δ inhibitors have been shown to enhance apoptosis when combined with certain chemotherapies in pancreatic and bladder cancer cells. aacrjournals.org Autophagy can act as both a pro-survival and a pro-death mechanism depending on the cellular context. ahajournals.orgplos.org While CK1δ is known to be involved in the regulation of apoptosis and autophagy, specific research detailing the investigations into the effects of A-IN-10 on these pathways is not extensively available. mdpi.com
Investigation of Downstream Biological Effects Mediated by Casein Kinase 1|a in 10
Functional Consequences of Casein Kinase 1|A-IN-10 in In Vitro Cellular Models
In vitro studies using cellular models are fundamental to elucidating the direct consequences of CK1δ inhibition. These models allow for a controlled examination of how interrupting CK1δ activity with A-IN-10 impacts cellular behavior and molecular pathways.
The inhibition of CK1δ by A-IN-10 leads to significant changes in cellular balance and observable characteristics. CK1δ is deeply involved in regulating cell cycle progression, microtubule dynamics, and maintaining genomic stability. wikipedia.org Consequently, its inhibition can result in a temporary arrest of the mitotic cycle. wikipedia.org In cancer cell lines, such as those for triple-negative breast cancer and ovarian cancer, suppressing CK1δ function has been shown to decrease cell proliferation, migration, and invasion. oncotarget.comfrontiersin.org
In hematological cancers like chronic lymphocytic leukemia (CLL), inhibitors of CK1δ/ε effectively block chemotaxis and disrupt the supportive communication between CLL cells and the bone marrow stromal environment. mdpi.comashpublications.org This disruption stems from the role of CK1δ/ε as positive regulators of the Wnt signaling pathway, which is essential for the proliferation and survival of these cancer cells. mdpi.combohrium.com
Interactive Table: Phenotypic Changes Induced by CK1δ Inhibition in Cellular Models
| Cellular Model | Observed Phenotypic Effect | Implicated Pathway/Process | Reference(s) |
| Mammalian Cells | Transient mitotic arrest, genomic instability | Cell Cycle Progression, Microtubule Dynamics | wikipedia.org |
| Triple-Negative Breast Cancer Cells | Reduced migration and invasion | Cell Motility | oncotarget.com |
| Ovarian Cancer Cells | Reduced cell proliferation | Cell Cycle | frontiersin.org |
| Chronic Lymphocytic Leukemia (CLL) Cells | Blocked chemotaxis, reduced interaction with stromal cells | Wnt Signaling, Cell Migration | mdpi.comashpublications.org |
| Ewing Sarcoma Cells | Inhibition of Wnt-3a-dependent neurite outgrowth | Wnt Signaling, Neuronal Development | nih.gov |
Targeting CK1δ with A-IN-10 directly influences the stability and activity of numerous key proteins. A critical substrate is the Checkpoint Kinase 1 (Chk1), a vital protein in the DNA damage response. Studies have shown that the absence or knockdown of CK1δ diminishes the stability of the Chk1 protein. plos.org CK1δ also phosphorylates the tumor suppressor p53, which prevents its degradation. plos.org
Furthermore, CK1δ/ε are known to phosphorylate Dishevelled (Dvl) proteins, a pivotal event in activating the Wnt signaling pathway. nih.govembopress.org Inhibition of CK1δ blocks this phosphorylation, thereby attenuating Wnt-dependent processes. nih.gov More recently, CK1δ/ε inhibition has been found to trigger autophagy, a cellular recycling mechanism, by increasing the expression of the autophagy-initiating kinase ULK1. nih.gov The kinase activity of CK1δ also influences its own stability; overexpressed and unassembled CK1δ is typically unstable and rapidly degraded, a process that is dependent on its enzymatic function. researchgate.netbiorxiv.org
Mechanistic Insights from Preclinical Research Models
Preclinical research, often utilizing animal models, provides a more integrated understanding of a drug's effect in a complex biological system. sci-hub.sewikipedia.orgmdpi.com These models are crucial for validating in vitro findings and exploring the systemic impact of CK1δ inhibition.
Beyond cancer, CK1δ is implicated in neurodegenerative disorders. acs.org Both CK1δ and CK1ε proteins are highly upregulated in brain tissue from Alzheimer's disease patients. frontiersin.orgnih.gov In a mouse model of Alzheimer's, a CK1δ/ε inhibitor was shown to improve cognitive functions and reduce the burden of amyloid-beta plaques. frontiersin.orgnih.gov In the gut, the combined loss of CK1δ and its close isoform CK1ε in mouse models leads to the rapid elimination of intestinal stem cells and tissue atrophy, highlighting its critical role in Wnt-mediated tissue homeostasis. embopress.org
Interactive Table: Reversal of CK1δ Dysregulation by Inhibitors in Preclinical Models
| Disease Model | Form of CK1δ Dysregulation | Effect of CK1δ Inhibition (e.g., by A-IN-10) | Reference(s) |
| Chronic Lymphocytic Leukemia (Mouse Model) | Overexpression, drives noncanonical Wnt signaling | Slowed leukemia progression, prolonged survival, synergy with ibrutinib | ashpublications.org |
| Alzheimer's Disease (Mouse Model) | Upregulation in brain tissue | Improved cognitive function, reduced amyloid-beta plaques | frontiersin.orgnih.gov |
| Ovarian Cancer (Xenograft Model) | Genetic amplification, overexpression | Reduced tumor growth | frontiersin.org |
| Intestinal Homeostasis (Mouse Model) | Required for Wnt-mediated stem cell maintenance | Genetic deletion of CK1δ/ε leads to loss of intestinal stem cells and tissue atrophy | embopress.org |
Research into CK1δ inhibition continues to uncover its involvement in a wide array of biological processes. One of the most well-established non-cancer roles for CK1δ is the regulation of the circadian clock. It phosphorylates the PERIOD (PER) proteins, and its inhibition can significantly lengthen the circadian period. nih.govresearchgate.net
A novel function has been identified in the nervous system, where CK1δ is crucial for the maturation and stability of axons. nih.gov It achieves this by preventing premature transcription termination of the Ankyrin gene, ensuring the expression of a full-length protein necessary for cytoskeletal architecture. nih.gov Furthermore, the role of CK1δ in maintaining genomic integrity through its stabilization of Chk1 points to its importance in the DNA damage response. plos.org The modulation of CK1δ activity also impacts fundamental cellular metabolic and clearance pathways, as evidenced by the induction of ULK1-mediated autophagy following its inhibition. nih.gov This connection to autophagy opens new avenues for understanding how CK1δ inhibition affects cellular health and tumorigenesis. nih.gov
Research Methodologies for Studying Casein Kinase 1|a in 10
In Vitro Experimental Design and Implementation
In vitro studies form the foundation of research into A-IN-10, providing a controlled environment to dissect its direct effects on CK1 and cellular pathways. These experiments are crucial for initial characterization and for guiding further investigation.
Enzyme Activity Assays for CK1δ Inhibition
To determine the inhibitory potential of A-IN-10 against Casein Kinase 1 delta (CK1δ), a key isoform, various enzyme activity assays are employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. promega.co.uk This luminescent assay provides a quantitative measure of enzyme activity, where a decrease in luminescence upon addition of A-IN-10 indicates inhibition. promega.co.uk For these assays, recombinant human CK1δ is incubated with a suitable substrate, such as a peptide derived from a known CK1δ target, and ATP. nih.gov The reaction is initiated, and the level of phosphorylation is measured.
Another approach involves the use of radioactive isotopes, such as [γ-³²P]ATP. sigmaaldrich.comsinobiological.com In this assay, the transfer of the radioactive phosphate (B84403) group from ATP to the substrate is monitored. The amount of incorporated radioactivity is directly proportional to the enzyme's activity. By comparing the activity in the presence and absence of A-IN-10, its inhibitory concentration (IC₅₀) can be determined.
Table 1: Common Components in CK1δ Enzyme Activity Assays
| Component | Description | Purpose in the Assay |
| Recombinant Human CK1δ | Purified CK1δ enzyme. | The target enzyme whose activity is being measured. |
| Peptide Substrate | A specific peptide sequence that CK1δ can phosphorylate. | Acts as the substrate for the kinase reaction. |
| ATP | Adenosine triphosphate, the phosphate donor. | Provides the phosphate group for the phosphorylation reaction. |
| A-IN-10 | The chemical compound being tested. | To determine its inhibitory effect on CK1δ activity. |
| Assay Buffer | A solution that maintains optimal pH and ionic strength. | Provides a stable environment for the enzymatic reaction. |
| Detection Reagent | e.g., ADP-Glo™ reagent or radioactive label. | To quantify the extent of the kinase reaction. |
Cell-Based Assays for Measuring Cellular Responses
To understand how A-IN-10 affects cellular processes, a variety of cell-based assays are utilized. thermofisher.comhamiltoncompany.com These assays move beyond the purified enzyme and provide insights into the compound's activity within a living system. One key technique is the use of reporter gene assays. protagene.com For instance, if CK1δ is known to regulate a specific transcription factor, a reporter construct containing a luciferase gene under the control of that transcription factor can be introduced into cells. A change in luciferase activity upon treatment with A-IN-10 would indicate a modulation of the signaling pathway.
Cell viability assays are also crucial to assess whether the observed effects of A-IN-10 are due to specific pathway inhibition or general toxicity. protagene.com Reagents like alamarBlue™ can be used to measure the metabolic activity of cells, providing a quantitative measure of cell health. thermofisher.com Furthermore, techniques like Bioluminescence Resonance Energy Transfer (BRET) can be employed in living cells to measure the direct binding of A-IN-10 to nanoluciferase-tagged CK1δ. nih.gov
High-Throughput Screening Techniques for Mechanistic Elucidation
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, but it is also a powerful tool for elucidating the mechanism of action of a specific compound like A-IN-10. wikipedia.orgnih.gov By using HTS platforms, researchers can perform large-scale experiments to identify the full range of kinases that A-IN-10 interacts with, thus determining its selectivity. promega.co.uknih.gov This is often done by screening A-IN-10 against a large panel of purified kinases and measuring its inhibitory activity against each.
Furthermore, HTS can be combined with functional genomics to identify genes that either enhance or suppress the effects of A-IN-10. wikipedia.org For example, a genome-wide siRNA or CRISPR screen can be performed in the presence of A-IN-10 to identify genes whose knockdown or knockout alters the cellular response to the compound. This can reveal novel components of the signaling pathway in which A-IN-10 is active.
Application of Preclinical Models in Mechanistic Investigations
Preclinical models, particularly animal models, are indispensable for understanding the physiological and potential therapeutic effects of A-IN-10 in a whole organism. nih.govupenn.edu
Design and Analysis of Studies in Animal Models to Uncover Biological Roles
The selection of an appropriate animal model is critical and depends on the biological question being addressed. nih.govscispace.com Rodents, such as mice, are frequently used due to their genetic tractability and physiological similarities to humans for many biological processes. mdpi.com For instance, to study the role of CK1δ inhibition by A-IN-10 in a specific disease, genetically engineered mouse models that spontaneously develop the disease can be utilized. nih.gov
In these studies, a cohort of animals is treated with A-IN-10, while a control group receives a placebo. The design often includes multiple dose levels to establish a dose-response relationship. Throughout the study, various parameters are monitored, which could include tumor growth in cancer models, behavioral changes in neurological models, or specific biomarkers in the blood or tissues. At the end of the study, tissues are often collected for further analysis, such as histology to examine tissue morphology or molecular analyses to measure changes in gene and protein expression.
Table 2: Key Considerations in the Design of Animal Studies for A-IN-10
| Consideration | Description | Importance |
| Animal Model Selection | Choosing the most relevant species and strain to model the human condition of interest. | Ensures the results are as translatable as possible to humans. scispace.com |
| Control Groups | Including appropriate vehicle and/or untreated control groups. | Allows for the differentiation of compound-specific effects from other variables. |
| Endpoint Selection | Defining clear, measurable outcomes to assess the effect of the compound. | Provides a quantitative basis for evaluating the compound's efficacy. |
| Statistical Analysis | Using appropriate statistical methods to analyze the data and determine significance. | Ensures the conclusions drawn from the study are robust and reliable. |
Advanced Molecular and Cellular Biology Techniques
A deep understanding of A-IN-10's mechanism of action relies on a suite of advanced molecular and cellular biology techniques. nih.govunimi.itnews-medical.netutoronto.ca These methods allow for a detailed examination of the molecular events that occur within the cell upon treatment with the compound.
Techniques such as Western blotting are used to detect changes in the phosphorylation status of specific proteins that are known substrates of CK1δ. nih.gov This provides direct evidence of target engagement within the cell. Co-immunoprecipitation assays can be used to determine if A-IN-10 affects the interaction of CK1δ with its binding partners. oup.com
To investigate changes in gene expression, researchers can use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of specific genes or RNA sequencing (RNA-seq) for a global analysis of the transcriptome. unimi.it Furthermore, advanced imaging techniques like fluorescence microscopy can be used to visualize the subcellular localization of CK1δ and its substrates, and to see if this is altered by A-IN-10 treatment. utoronto.ca
Proteomic and Phosphoproteomic Profiling for Substrate Identification and Pathway Analysis
To understand the cellular impact of a CK1 inhibitor, researchers employ proteomic and particularly phosphoproteomic techniques. Since CK1 is a kinase, its primary function is to phosphorylate other proteins (substrates). Inhibiting CK1 is expected to alter the phosphorylation status of its direct substrates and downstream signaling pathways.
Quantitative phosphoproteomics is a powerful method to identify these changes globally. tandfonline.compnas.orgbiorxiv.org A common workflow involves treating cultured cells (e.g., cancer cell lines) with the inhibitor and a control substance (like DMSO). iiarjournals.org After treatment, cells are lysed, and proteins are extracted and digested into peptides. Phosphopeptides are then enriched from this complex mixture, often using techniques like titanium dioxide or immobilized metal affinity chromatography (IMAC). asm.org
These enriched phosphopeptides are analyzed by high-resolution mass spectrometry (MS). pnas.org Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for precise quantification, allowing for the comparison of phosphorylation levels between inhibitor-treated and control cells. tandfonline.comfrontiersin.org By identifying phosphosites that show significantly decreased phosphorylation upon inhibitor treatment, researchers can pinpoint direct substrates and affected pathways. For example, a phosphoproteomic study on the effects of CK2 inhibition revealed that quantifying phosphosite occupancy, rather than just peptide intensity, provides a more accurate measure of a kinase inhibitor's biological effect.
Bioinformatic analysis of the resulting dataset is crucial for interpreting the large-scale data. This includes identifying consensus phosphorylation motifs to confirm that the affected sites match the known specificity of CK1 (e.g., pSer/Thr-X-X-Ser/Thr or acidic motifs). nih.govpnas.org Pathway analysis tools are then used to determine which cellular processes, such as Wnt signaling, circadian rhythm, or cell cycle progression, are perturbed by the inhibitor. nih.govnih.gov Chemoproteomic approaches, which may use immobilized inhibitor molecules to capture interacting proteins from cell lysates, can also be used to confirm the direct targets of a compound within the cell. tandfonline.comnih.govbiorxiv.orgbiorxiv.org
Table 1: Example of CK1 Substrates Identified Through Phosphoproteomic Studies This table represents a sample of proteins identified as substrates for CK1 through various proteomic and phosphoproteomic analyses, illustrating the type of data generated by these methods.
| Protein Substrate | Cellular Process | Relevant CK1 Isoform(s) |
| β-catenin | Wnt Signaling, Cell Adhesion | CK1α, CK1δ |
| PERIOD (PER) proteins | Circadian Rhythm | CK1δ, CK1ε |
| p53 | DNA Damage Response, Apoptosis | CK1α, CK1δ, CK1ε |
| Dishevelled (DVL) | Wnt Signaling | CK1δ, CK1ε |
| Adenomatous polyposis coli (APC) | Wnt Signaling | CK1α |
Structural Biology Approaches (e.g., X-ray Crystallography, NMR) for Binding Characterization
To understand how an inhibitor like A-IN-10 binds to CK1 at an atomic level, structural biology techniques are indispensable.
X-ray Crystallography is a primary method used to determine the three-dimensional structure of a protein-inhibitor complex. anton-paar.commigrationletters.com This technique requires growing a high-quality crystal of the CK1 protein bound to the inhibitor. The crystal is then exposed to an X-ray beam, which diffracts in a pattern dependent on the atomic arrangement. anton-paar.com By analyzing this diffraction pattern, scientists can calculate an electron density map and build a detailed atomic model of the kinase and the bound inhibitor. rcsb.orgrcsb.org
This structural information is critical for several reasons:
Binding Mode Confirmation: It reveals the precise orientation of the inhibitor within the ATP-binding pocket of CK1. nih.govresearchgate.net
Interaction Mapping: It identifies the specific amino acid residues in the kinase that form hydrogen bonds, hydrophobic interactions, or other contacts with the inhibitor. migrationletters.comnih.gov
Structure-Based Drug Design: It provides a rational basis for designing improved inhibitors with higher potency or selectivity. For example, the crystal structure of CK1δ in a complex with the inhibitor SR-4133 revealed a mismatched electrostatic surface that explains the compound's selectivity for the CK1ε isoform. nih.gov
Table 2: Example of X-ray Crystallography Data for a CK1-Inhibitor Complex This table shows representative data that would be deposited in the Protein Data Bank (PDB) following the successful structure determination of a CK1-ligand complex.
| Parameter | Example Value (PDB ID: 6F1W) | Description |
| Method | X-RAY DIFFRACTION | The technique used to determine the structure. rcsb.org |
| Resolution | 1.86 Å | A measure of the level of detail in the structure. rcsb.org |
| R-Value Work | 0.181 | A measure of the agreement between the experimental data and the final model. rcsb.org |
| R-Value Free | 0.206 | A cross-validation metric to prevent overfitting of the model to the data. rcsb.org |
| Ligand(s) | 3,4-diaryl-isoxazole derivative | The inhibitor molecule co-crystallized with the protein. rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique used to study protein-ligand interactions in solution, providing dynamic information that complements the static picture from crystallography. biorxiv.orgpnas.org In-cell NMR can even be used to observe the binding of a fluorinated ligand to its target directly within living cells. acs.org For kinase inhibitor studies, NMR can be used to:
Track site-specific phosphorylation kinetics. biorxiv.orgpnas.org
Map the binding interface by monitoring chemical shift perturbations in the protein's spectrum upon addition of the inhibitor.
Determine the structure and dynamics of the kinase or its domains in solution.
Computational Modeling and In Silico Simulation for Predictive Research
Computational methods are used throughout the drug discovery process to predict inhibitor binding, rationalize experimental results, and guide the design of new compounds. nih.govnih.govfrontiersin.org
Molecular Docking is a primary in silico technique used to predict the preferred binding mode of an inhibitor within the CK1 active site. nih.govbiorxiv.org Docking algorithms sample many possible orientations and conformations of the ligand within the protein's binding pocket, scoring them based on factors like electrostatic and van der Waals interactions. acs.org This can be used to screen large virtual libraries of compounds to identify potential new inhibitors. nih.govmdpi.com
Molecular Dynamics (MD) Simulations provide a more dynamic view of the protein-inhibitor complex. mdpi.comfrontiersin.org Starting from a docked pose or a crystal structure, MD simulations model the movements of atoms over time by solving Newton's equations of motion. These simulations, which can run for microseconds or longer, can:
Assess the stability of the predicted binding mode. mdpi.com
Reveal key conformational changes in the kinase upon inhibitor binding.
Be used to calculate binding free energies, which can predict the affinity of an inhibitor for the target more accurately than docking scores alone. nih.govfrontiersin.org
Integrated experimental and computational studies are particularly powerful. For instance, combining molecular dynamics simulations with experimental data has shed light on how an allosteric switch in CK1 controls its activation loop and determines which sites on the substrate PER2 are phosphorylated, directly impacting circadian rhythms. nih.gov These predictive research methods help to prioritize which compounds to synthesize and test, saving time and resources in the development of selective and potent kinase inhibitors. nih.gov
Advanced Research Perspectives and Future Directions in Casein Kinase 1|a in 10 Studies
Development of Next-Generation CK1δ Research Probes
The creation of highly selective and potent chemical probes is fundamental to dissecting the specific functions of protein kinases like CK1δ, which share high structural similarity with other isoforms. casinvent.com A significant advancement in this area is the development of MU1742, a novel chemical probe for CK1δ and its close homolog, CK1ε. casinvent.com
Developed through a collaboration between the Structural Genomics Consortium (SGC) and researchers at Masaryk University, MU1742 stands out for its high selectivity and potency in both biochemical (in vitro) and cell-based assays. casinvent.com This makes it a valuable tool for studying the roles of CK1δ/ε in various cellular contexts. A corresponding negative control compound, MU2027, was also developed, allowing for more rigorous experimental validation. casinvent.com The development of such precise tools is crucial because different CK1 isoforms can have distinct, and sometimes opposing, functions within the cell. casinvent.com Therefore, isoform-selective probes like MU1742 are essential for accurately attributing biological effects to the inhibition of CK1δ/ε versus other family members, such as CK1α. casinvent.com The availability of probes with well-characterized selectivity and acceptable pharmacokinetic profiles enables more reliable in vitro and in vivo studies, paving the way for a deeper understanding of CK1δ-specific signaling pathways. casinvent.com
| Probe/Compound | Target(s) | Key Feature | Associated Control |
| MU1742 | CK1δ / CK1ε | High selectivity and potency in vitro and in cells. casinvent.com | MU2027 (Negative Control) casinvent.com |
| SR-3029 | CK1δ / CK1ε | Potent and selective dual inhibitor. nih.gov | Not specified |
| PF-4800567 | CK1ε | Selective CK1ε inhibitor. nih.gov | Not specified |
| Casein kinase 1δ-IN-10 | CK1δ | A noted CK1δ inhibitor. medchemexpress.com | Not specified |
Exploring Novel Research Applications of Casein Kinase 1|A-IN-10 beyond Established Pathways
While CK1δ is well-known for its role in canonical pathways like Wnt, Hedgehog, and circadian rhythm, recent research has unveiled its involvement in other critical cellular processes, opening new avenues for therapeutic intervention. casinvent.compatsnap.com
A groundbreaking discovery identified CK1δ as a positive regulator of translation initiation, a fundamental process for protein synthesis. nih.gov Studies in lymphoma models demonstrated that inhibiting CK1δ with the compound SR-3029 disrupts the phosphorylation of 4E-BP1, a key protein that controls the assembly of the translation initiation complex, eIF4F. nih.gov This inhibition of protein synthesis leads to potent anti-lymphoma activity. nih.gov This finding is particularly significant as it suggests a novel mechanism of action for CK1δ inhibitors in cancer therapy, distinct from its role in other signaling pathways. nih.gov
Beyond cancer, CK1δ inhibitors are being explored for their therapeutic potential in other complex diseases:
Neurodegenerative Disorders: The enzyme's role in the development of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) has spurred research into CK1δ inhibitors as a potential therapeutic strategy. acs.orgresearchgate.net
Polycystic Kidney Disease (PKD): Recent studies have identified CK1ε and CK1α as novel players in PKD. physiology.org The expression and catalytic activity of these kinases are elevated in polycystic kidneys, suggesting that their inhibition could be a therapeutic approach to attenuate cyst development. physiology.org Given the high homology and frequent co-inhibition of CK1δ and CK1ε, this opens a new research area for dual inhibitors.
These emerging applications highlight the expanding role of CK1δ in human pathology and underscore the importance of developing specific inhibitors to explore these novel functions.
Integration of Multi-Omics Data for Comprehensive Understanding of CK1δ Biology
To fully comprehend the complex roles of CK1δ, researchers are increasingly turning to multi-omics approaches. This involves integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how CK1δ influences cellular networks. nih.govfrontlinegenomics.comnih.gov Such integrated analyses can reveal how genetic variations in the CK1δ gene (CSNK1D) affect gene expression, protein function, and metabolic pathways, ultimately linking genotype to phenotype in health and disease. nih.gov
A prime example of this approach is the use of RNA-sequencing (RNA-seq), a transcriptomic technique, to study the effects of the dual CK1δ/CK1ε inhibitor SR-3029 in multiple myeloma. nih.gov This research revealed that inhibiting CK1δ/ε compromises mitochondrial metabolism, a key dependency for the survival of these cancer cells. nih.gov The study showed a clear correlation between the expression of the CSNK1D and CSNK1E genes and genes involved in oxidative phosphorylation (OxPhos) with disease progression and decreased survival in multiple myeloma patients. nih.gov These findings, derived from integrating transcriptomic and clinical data, support a model where targeting the CK1δ/ε-mitochondrial metabolism axis could be a powerful therapeutic strategy. nih.gov
The application of multi-omics is crucial for:
Disease Subtyping: Identifying patient subgroups based on their molecular profiles, which could predict their response to CK1δ inhibitors. nih.gov
Biomarker Discovery: Pinpointing molecules that can serve as indicators of CK1δ activity or disease state. nih.govmdpi.com
Unraveling Mechanisms: Elucidating the complex interplay between different molecular layers that are regulated by CK1δ. nih.govmdpi.com
The continued application of multi-omics will undoubtedly provide deeper insights into the systemic biological functions of CK1δ. nih.gov
| Omics Layer | Technology Example | Application in CK1δ Research | Reference |
| Transcriptomics | RNA-sequencing (RNA-seq) | Analyzing gene expression changes after treatment with CK1δ inhibitor SR-3029 in multiple myeloma to understand metabolic reprogramming. | nih.gov |
| Genomics | DNA Sequencing | Identifying mutations in the CSNK1D gene linked to diseases like familial advanced sleep phase syndrome. | frontiersin.org |
| Proteomics | Mass Spectrometry | Identifying the vast number of protein substrates phosphorylated by CK1δ to map its signaling networks. | casinvent.comacs.org |
| Phosphoproteomics | Mass Spectrometry | Studying autophosphorylation of CK1δ isoforms to understand their regulation and activity. | pnas.org |
Emerging Research Questions and Methodological Advancements in CK1δ Inhibition Studies
As our understanding of CK1δ grows, so do the complexity of the research questions and the sophistication of the methods used to answer them. The field is moving toward a more nuanced view of CK1δ regulation and function, prompting new lines of inquiry and technological innovation.
Emerging Research Questions:
Isoform-Specific Regulation: How do the different splice isoforms of CK1δ, which vary in their C-terminal tails, exhibit distinct regulation and functions? Studies show that isoform-specific autophosphorylation can differentially inhibit kinase activity, but the in vivo implications and the full range of regulatory mechanisms remain unclear. pnas.org
Control of Kinase Homeostasis: CK1δ levels and activity are tightly controlled in cells through mechanisms like activity-dependent nuclear-cytoplasmic shuttling and proteasomal degradation. biorxiv.org A key question is how these homeostatic processes are regulated and how they become dysregulated in disease states.
Substrate Selection: With over 140 reported substrates, what determines CK1δ's substrate specificity in different cellular compartments and contexts? casinvent.comacs.org Understanding the rules of substrate engagement is critical for predicting the downstream effects of CK1δ inhibition.
Methodological Advancements:
Novel Inhibitor Scaffolds: There is a continuous effort to discover and develop CK1δ inhibitors with novel chemical structures (scaffolds). acs.org This "scaffold repurposing" approach, where chemical libraries designed for other targets are screened against CK1δ, can yield starting points for a new generation of drugs. acs.org
Advanced Targeting Strategies: Beyond small molecule inhibitors, researchers are exploring other ways to modulate CK1δ activity, such as RNA interference (RNAi) to reduce its expression or immunotherapies targeting pathways it regulates. nih.gov
In Vitro and In Silico Tools: The development of more accurate in silico (computational) models, like pharmacophore models derived from crystal structures, allows for more efficient virtual screening of potential inhibitors before they are synthesized and tested in the lab. acs.org Conventional in vitro kinase activity assays remain essential for validating the inhibitory effects of these new compounds. acs.org
The pursuit of these questions with advanced methodologies promises to further clarify the intricate biology of CK1δ and accelerate the development of targeted therapies for a range of human diseases. nih.gov
Q & A
Q. How can researchers validate the specificity of A-IN-10 for CK1 isoforms in kinase inhibition assays?
Methodological Answer: To determine isoform specificity:
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen A-IN-10 against a broad range of kinases, including CK1α, δ, and ε isoforms.
- Compare IC50 values across isoforms to identify selectivity ratios.
- Include negative controls (e.g., ATP-only wells) and positive controls (known CK1 inhibitors like D4476) to validate assay conditions .
- Confirm binding kinetics via surface plasmon resonance (SPR) to assess direct interactions with CK1 isoforms .
Q. What experimental design considerations are critical for dose-response studies with A-IN-10 in cellular models?
Methodological Answer:
- Optimize cell viability assays (e.g., MTT or CellTiter-Glo) to establish non-toxic concentration ranges.
- Use Hill slope models to calculate EC50 values, ensuring data normalization to vehicle controls.
- Account for ATP concentration in assays, as CK1 activity is ATP-dependent; adjust assay buffers to physiological ATP levels (1–2 mM) .
- Replicate experiments across ≥3 biological replicates to address variability .
Q. How should researchers address off-target effects of A-IN-10 in mechanistic studies?
Methodological Answer:
- Employ genetic knockdown/knockout models (e.g., siRNA or CRISPR-Cas9) of CK1 isoforms to confirm phenotypic rescue upon A-IN-10 treatment.
- Combine with proteomic profiling (e.g., mass spectrometry) to identify off-target protein interactions .
- Validate findings using orthogonal inhibitors targeting CK1 or unrelated kinases to isolate A-IN-10-specific effects .
Advanced Research Questions
Q. How can contradictory data on A-IN-10’s cellular efficacy across studies be resolved?
Methodological Answer:
- Perform meta-analysis of published datasets to identify confounding variables (e.g., cell type, passage number, or assay endpoints).
- Standardize cell culture conditions (e.g., serum starvation duration, confluency) to minimize protocol-driven discrepancies .
- Use mixed-effects statistical models to account for inter-study variability and batch effects .
- Publish raw datasets and detailed protocols to enable reproducibility assessments .
Q. What strategies optimize A-IN-10’s pharmacokinetic (PK) profiling for in vivo studies?
Methodological Answer:
- Conduct ADME assays to assess solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
- Use LC-MS/MS for precise quantification of A-IN-10 in plasma/tissue homogenates, validated against calibration curves .
- Apply compartmental PK modeling (e.g., non-linear mixed-effects) to estimate half-life, clearance, and volume of distribution .
Q. How can researchers integrate multi-omics data to elucidate A-IN-10’s mechanism of action?
Methodological Answer:
- Combine transcriptomics (RNA-seq) and phosphoproteomics to map CK1-dependent signaling networks altered by A-IN-10.
- Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to prioritize pathways with significant fold changes (p < 0.05, FDR-corrected).
- Validate findings via functional assays (e.g., luciferase reporters for Wnt/β-catenin, a CK1-regulated pathway) .
Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
- Statistical Rigor : Predefine significance thresholds (α = 0.05) and power analyses (β ≥ 0.8) during experimental design .
- Ethical Compliance : Follow institutional guidelines for chemical safety and animal welfare in in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
